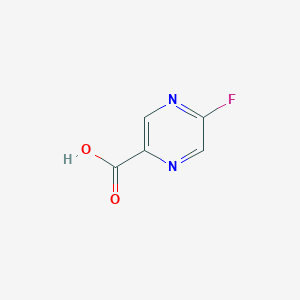
5-Fluoropyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropyrazine-2-carboxylic acid is a chemical compound with the CAS Number: 1211584-50-7 . It has a molecular weight of 142.09 and its IUPAC name is 5-fluoro-2-pyrazinecarboxylic acid . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of fluorinated pyrazines, such as 5-Fluoropyrazine-2-carboxylic acid, involves various methods. These include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of 5-Fluoropyrazine-2-carboxylic acid is represented by the linear formula C5H3FN2O2 . The InChI code for this compound is 1S/C5H3FN2O2/c6-4-2-7-3 (1-8-4)5 (9)10/h1-2H, (H,9,10) .Physical And Chemical Properties Analysis
5-Fluoropyrazine-2-carboxylic acid is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Anticancer Activity
Fluorinated heterocycles, such as 5-Fluoropyrazine-2-carboxylic acid, are key components of many marketed drugs . Approximately 20% of anticancer drugs contain fluorine atoms . These compounds have shown promising in vivo and in vitro anticancer activities . Some fluorinated heterocycles have been found to be lead structures for drug design developments, with activities that are almost equal to or exceed the potency of reference drugs .
Antimicrobial Activity
Fluorinated heterocycles also exhibit significant antimicrobial activities . The structure-activity relationship (SAR) study suggests that fluorinated heterocycles with various electron-donating or electron-withdrawing substituents significantly affect the antimicrobial activities .
Inhibitor of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1)
5-Fluoroindole-2-carboxylic acid, a compound related to 5-Fluoropyrazine-2-carboxylic acid, has been found to inhibit APE1, an enzyme involved in DNA repair . This suggests that 5-Fluoropyrazine-2-carboxylic acid could potentially be used in research related to DNA repair mechanisms.
Environmental Monitoring
Molecularly imprinted polymer (MIP)-based electrochemical sensing is a promising area for environmental monitoring . Given the chemical and physical stability, low production costs, good selectivity, and quick response times of these devices , 5-Fluoropyrazine-2-carboxylic acid could potentially be used in the development of such sensors.
Drug Design Developments
Fluorinated heterocycles are often used in drug design due to their promising safety index via reduced cytotoxicity in non-cancerous cell lines . 5-Fluoropyrazine-2-carboxylic acid, being a fluorinated heterocycle, could be used in the development of new drugs.
Research Chemical
5-Fluoropyrazine-2-carboxylic acid can be used as a research chemical in various scientific experiments . Its properties can be studied and utilized in the development of new compounds and materials.
Safety and Hazards
The safety information for 5-Fluoropyrazine-2-carboxylic acid indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion or if on skin or in eyes .
Future Directions
properties
IUPAC Name |
5-fluoropyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHQFMTUXTQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyrazine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2788631.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide](/img/structure/B2788632.png)
![1-Phenylspiro[3.3]heptan-3-one](/img/structure/B2788633.png)
![5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2788634.png)
![2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2788635.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2788639.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2788643.png)


![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788648.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2788651.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)